molecular formula C20H19N3O3S2 B2987780 Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-07-0

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No. B2987780
M. Wt: 413.51
InChI Key: PMVHPVQQJLCDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as ETAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETAB is a thiadiazole derivative that has been synthesized through a multistep process.

Scientific Research Applications

Insecticidal Assessment

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate and related compounds have been investigated for their potential as insecticidal agents. For example, compounds incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing promising insecticidal properties (Fadda et al., 2017).

Synthesis and Characterization

The synthesis and molecular structure of compounds related to Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate have been studied. For instance, the synthesis and structural analysis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate provided insights into the molecular docking and spectral characterization of similar compounds (El Foujji et al., 2020).

Glutaminase Inhibitor Evaluation

Derivatives of Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate have been synthesized and evaluated as glutaminase inhibitors. One such study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, demonstrating their potential in inhibiting kidney-type glutaminase (Shukla et al., 2012).

Antibacterial and Antifungal Agent Synthesis

The synthesis of new Ethyl-2-amino benzothiazole-6-carboxylate derivatives, which may be related to the core structure of Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, has been explored for their antibacterial activities (Jebur et al., 2018).

Antimicrobial Properties

Compounds structurally related to Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, particularly those containing a 1,3,4-thiadiazole moiety, have been synthesized and shown to exhibit antimicrobial properties. This includes activities against bacteria and viruses, indicating their potential as antimicrobial agents (Tang et al., 2019).

properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-9-4-5-10-16(15)21-17(24)12-27-20-22-18(23-28-20)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVHPVQQJLCDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

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